molecular formula C19H13FN2O3 B2865044 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate CAS No. 1203203-07-9

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate

Cat. No.: B2865044
CAS No.: 1203203-07-9
M. Wt: 336.322
InChI Key: VWCVRKIDHLMMGX-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of isoxazole and indole Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Chemical Reactions Analysis

Types of Reactions: [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole and indole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of isoxazole and indole moieties, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3/c20-16-7-3-1-6-14(16)18-9-12(22-25-18)11-24-19(23)15-10-21-17-8-4-2-5-13(15)17/h1-10,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCVRKIDHLMMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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